molecular formula C7H5BrN2 B189585 5-Amino-2-bromobenzonitrile CAS No. 72115-09-4

5-Amino-2-bromobenzonitrile

Cat. No.: B189585
CAS No.: 72115-09-4
M. Wt: 197.03 g/mol
InChI Key: VAWTVSTXVGCVJW-UHFFFAOYSA-N
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Description

5-Amino-2-bromobenzonitrile is an organic compound with the molecular formula C7H5BrN2. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzene ring, along with a nitrile group (-CN).

Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research , suggesting it may interact with a variety of proteins or enzymes within the cell

Biochemical Pathways

Given its use in proteomics research , it may be involved in a wide range of cellular processes

Pharmacokinetics

Its physicochemical properties such as high gi absorption and bbb permeability, as well as its lipophilicity, suggest that it may have good bioavailability .

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-bromobenzonitrile . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with its targets. It’s also important to note that this compound should be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromobenzonitrile typically involves the bromination of 5-amino-benzonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of bromine and 5-amino-benzonitrile in a solvent system under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-bromobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: Products include nitrobenzonitriles.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

5-Amino-2-bromobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and advanced materials.

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzonitrile
  • 4-Bromo-3-cyanoaniline
  • 5-Bromo-2-cyanophenol

Comparison: 5-Amino-2-bromobenzonitrile is unique due to the specific positioning of the amino and bromine groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-Amino-5-bromobenzonitrile, the position of the bromine atom in this compound allows for different substitution patterns and reactivity. This uniqueness makes it a valuable compound in synthetic chemistry and various applications .

Properties

IUPAC Name

5-amino-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWTVSTXVGCVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355766
Record name 5-amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72115-09-4
Record name 5-Amino-2-bromobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72115-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-bromobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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